6-Bromo-1H-indazole-4-carbonitrile

Cross-coupling Medicinal Chemistry Building Block

Sourcing 6-Bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7) with the precise 6-bromo-4-carbonitrile substitution is critical for medicinal chemistry programs. Generic indazoles fail to replicate the regioselective Suzuki-Miyaura coupling at the 6-position or the electron-withdrawing effect of the 4-CN group essential for metabolic stability and kinase hinge-binding. This building block is available in bulk (up to kg scale) at ≥95% purity, enabling late-stage diversification for ATP-competitive inhibitors and bCSE-targeting antibiotics. Secure consistent quality for your SAR studies and process development.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 898747-00-7
Cat. No. B1343703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-indazole-4-carbonitrile
CAS898747-00-7
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1C#N)C=NN2)Br
InChIInChI=1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12)
InChIKeyILGPSFSWRANYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7) – Procurement Guide for Researchers & Chemical Buyers


6-Bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7) is a heterocyclic building block featuring an indazole core substituted with a bromine atom at the 6-position and a nitrile group at the 4-position [1]. This specific substitution pattern confers distinct electronic properties and synthetic utility, making it a valuable intermediate for medicinal chemistry and kinase inhibitor development . Its molecular formula is C₈H₄BrN₃, with a molecular weight of 222.04 g/mol [1].

Why Generic Indazole Analogs Cannot Substitute 6-Bromo-1H-indazole-4-carbonitrile in Critical Applications


While indazole derivatives share a common scaffold, the precise positioning of substituents dictates their reactivity and ultimate application. The 6-bromo-4-carbonitrile substitution pattern on the indazole ring is not generic; it provides a specific electrophilic site for cross-coupling reactions and influences electronic distribution for targeted kinase inhibition . Unsubstituted indazole, or analogs with different halogen or cyano group placements, will not engage in the same regioselective transformations (e.g., Suzuki-Miyaura couplings at the 6-position) nor maintain the precise binding conformation required for many lead optimization programs [1]. Therefore, substituting with a generic indazole core compromises synthetic fidelity and biological relevance.

Quantitative Differentiation of 6-Bromo-1H-indazole-4-carbonitrile Against Key Analogs


Regioselective Halogenation: 6-Bromo vs. Unsubstituted Indazole in Cross-Coupling Reactions

6-Bromo-1H-indazole-4-carbonitrile possesses a bromine atom at the 6-position, which is a requisite for regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups at this specific location . Unsubstituted 1H-indazole-4-carbonitrile lacks this reactive handle, precluding such site-specific derivatization without additional functionalization steps .

Cross-coupling Medicinal Chemistry Building Block

Physicochemical Properties: Boiling Point and Density vs. Parent Indazole

The presence of bromine and a nitrile group significantly alters the compound's physical properties compared to unsubstituted indazole. 6-Bromo-1H-indazole-4-carbonitrile exhibits a predicted boiling point of 397.2±22.0 °C at 760 mmHg and a density of 1.9±0.1 g/cm³ [1]. In contrast, unsubstituted 1H-indazole has a boiling point of 267-270 °C and a density of ~1.2 g/cm³ [2]. These differences impact purification methods (e.g., distillation vs. chromatography) and handling requirements.

Physicochemical properties Purification Handling

Purity Specifications: Availability of 98% vs. 95% Grades

The compound is commercially available in two common purity grades: 95% and 98% . The 98% grade, offered by major suppliers like Sigma-Aldrich (via ChemScene), is specifically intended for applications requiring high precision and minimal batch-to-batch variability . The 95% grade is also widely available from multiple vendors for more cost-sensitive or large-scale synthetic work where downstream purification is planned .

Purity Reproducibility Procurement

Safety Profile: Acute Toxicity Hazard Classification

6-Bromo-1H-indazole-4-carbonitrile is classified with specific acute toxicity hazards: H301 (Toxic if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage) . In contrast, the unsubstituted 1H-indazole-4-carbonitrile also carries H301, H311 (Toxic in contact with skin), and H319 (Causes serious eye irritation) [1]. The difference in skin toxicity hazard (H315 vs. H311) and eye damage severity (H318 vs. H319) necessitates distinct personal protective equipment (PPE) and handling protocols.

Safety Handling Toxicity

Optimal Application Scenarios for 6-Bromo-1H-indazole-4-carbonitrile in R&D and Production


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

This compound serves as a critical building block for synthesizing 6-substituted indazole derivatives, a common motif in ATP-competitive kinase inhibitors. The 6-bromo handle allows for late-stage diversification via Suzuki-Miyaura coupling to explore SAR around the solvent-exposed region of the kinase hinge binder. The 4-carbonitrile group provides an electron-withdrawing moiety that can enhance metabolic stability and modulate binding affinity [1].

Chemical Biology: Synthesis of Antibiotic Potentiators

As demonstrated in recent literature, 6-bromoindazole is a key starting material for the synthesis of bacterial cystathionine γ-lyase (bCSE) inhibitors that potentiate the activity of aminoglycoside antibiotics like gentamicin [1]. The 6-bromo-1H-indazole-4-carbonitrile can be further derivatized at the N1 position to install pharmacophores targeting bCSE, offering a strategic advantage over simpler indazole cores.

Process Chemistry: Kilogram-Scale Intermediate Synthesis

The availability of 6-Bromo-1H-indazole-4-carbonitrile in bulk quantities (up to kg scale) with consistent purity (95% or 98%) makes it a reliable intermediate for process development [1]. Its well-defined physical properties (boiling point, density) and established synthetic routes for N-alkylation and N-sulfonylation enable robust, scalable processes for producing more complex drug candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1H-indazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.